
(4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone is a complex organic compound with the molecular formula C₁₃H₁₄F₃N₃O₃ It is characterized by the presence of a nitro group, a trifluoromethyl group, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone typically involves multiple steps One common method starts with the nitration of 2-trifluoromethylbenzene to introduce the nitro group This is followed by the formation of the methanone linkage through a Friedel-Crafts acylation reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.
Applications De Recherche Scientifique
(4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone: Similar in structure but with variations in functional groups.
4-Nitro-2-(trifluoromethyl)acetanilide: Shares the trifluoromethyl and nitro groups but differs in the acetanilide moiety.
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl and related compounds.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C13H14F3N3O3 |
|---|---|
Poids moléculaire |
317.26 g/mol |
Nom IUPAC |
(4-methylpiperazin-1-yl)-[4-nitro-2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C13H14F3N3O3/c1-17-4-6-18(7-5-17)12(20)10-3-2-9(19(21)22)8-11(10)13(14,15)16/h2-3,8H,4-7H2,1H3 |
Clé InChI |
UDIALNGJZCKOIC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


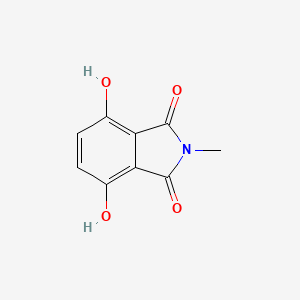


![N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13974605.png)
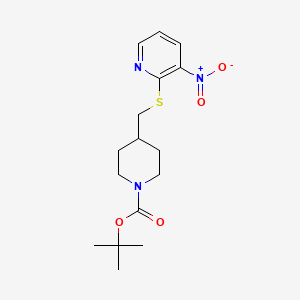
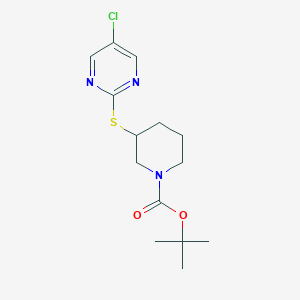

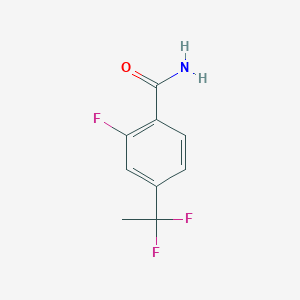
![[(Z)-2-ethylhex-2-enyl] acetate](/img/structure/B13974645.png)

![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)
![Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B13974669.png)
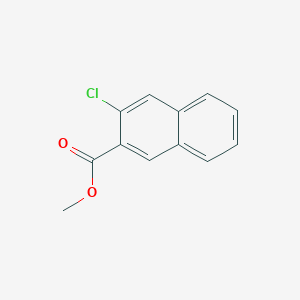
![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)
